A Comprehensive Technical Guide to the Chemical Properties of Dibutyl Fumarate
A Comprehensive Technical Guide to the Chemical Properties of Dibutyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical and physical properties of dibutyl fumarate. Dibutyl fumarate (DBF) is an unsaturated polyester with the molecular formula C₁₂H₂₀O₄. It is a colorless to pale yellow liquid with a faint, fruity odor.[1] Primarily utilized as a plasticizer and a comonomer in polymer production, its chemical characteristics are of significant interest in materials science and chemical synthesis.[2] This document collates essential quantitative data, details experimental protocols for property determination, and outlines its primary reactivity, including its synthesis and role in polymerization.
Chemical and Physical Properties
The fundamental physical and chemical properties of dibutyl fumarate are summarized in the tables below. These properties are critical for its handling, application, and safety considerations in a laboratory and industrial setting.
Table 1: General and Physical Properties of Dibutyl Fumarate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [3] |
| Molecular Weight | 228.28 g/mol | [3] |
| Appearance | Clear, colorless to almost colorless liquid | [1][3] |
| Odor | Slightly sweet, fruity | [1] |
| Melting Point | -18 °C | |
| Boiling Point | 285 °C (at 760 mmHg); 141 °C (at 8 mmHg) | |
| Density | 0.98 - 0.99 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.4455 - 1.45 | |
| Vapor Pressure | 0.164 Pa at 20 °C | |
| LogP (Octanol/Water Partition Coefficient) | 4.62 at 35 °C |
Table 2: Solubility of Dibutyl Fumarate
| Solvent | Solubility | Source(s) |
| Water | 11.09 mg/L at 20 °C (Insoluble/Slightly Soluble) | [1] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Acetone | Soluble | |
| Chloroform | Soluble |
Table 3: Safety and Flammability Data for Dibutyl Fumarate
| Property | Value | Source(s) |
| Flash Point | 90 °C - 142 °C (Closed Cup) | [4] |
| Auto-ignition Temperature | 255 °C | |
| GHS Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of dibutyl fumarate are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.
Determination of Boiling Point (OECD Guideline 103)
The boiling point of dibutyl fumarate is determined using the methods described in OECD Test Guideline 103.[5][6][7] This guideline outlines several methods, including the ebulliometer, dynamic vapor pressure, and distillation methods.[6][7]
Method Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[5][6]
Apparatus:
-
A heating bath (e.g., oil bath)
-
A boiling tube with a side arm
-
A thermometer calibrated to the appropriate range
-
A capillary tube sealed at one end
Procedure (Distillation Method):
-
A small sample of dibutyl fumarate is placed in the boiling tube.
-
The thermometer is positioned so that the bulb is level with the side arm of the boiling tube.
-
The capillary tube is placed in the boiling tube with the open end downwards.
-
The apparatus is heated gently in the heating bath.
-
As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.
-
The temperature at which the liquid is observed to rise rapidly in the capillary tube upon slight cooling is recorded as the boiling point.[1]
-
The observed boiling point is corrected to standard atmospheric pressure.
Caption: Workflow for Boiling Point Determination (OECD 103).
Determination of Water Solubility (OECD Guideline 105)
The water solubility of dibutyl fumarate is determined following the flask method described in OECD Test Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[8][9][10][11]
Method Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.[8][10]
Apparatus:
-
A thermostatically controlled water bath or shaker
-
Glass flasks with stoppers
-
A suitable analytical instrument for concentration measurement (e.g., GC, HPLC)
-
Centrifuge or filtration apparatus
Procedure:
-
An excess amount of dibutyl fumarate is added to a flask containing purified water.
-
The flask is tightly stoppered and agitated in the thermostatically controlled bath at a constant temperature (e.g., 20 °C) until equilibrium is reached. A preliminary test can determine the time required to reach saturation.[8]
-
After equilibration, the mixture is centrifuged or filtered to separate the aqueous phase from the undissolved dibutyl fumarate.
-
The concentration of dibutyl fumarate in the clear aqueous phase is determined using a validated analytical method.
-
The procedure is repeated to ensure the results are consistent.
Caption: Experimental Workflow for Water Solubility (OECD 105).
Determination of Flash Point (ASTM D93)
The flash point of dibutyl fumarate is determined using the Pensky-Martens closed-cup tester as described in ASTM D93.[4][12][13] This method is suitable for liquids with a high viscosity or a tendency to form a surface film.[4]
Method Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[4][14]
Apparatus:
-
Pensky-Martens closed-cup flash tester
-
Calibrated thermometer
Procedure (Procedure A):
-
The test cup is cleaned and dried thoroughly.
-
The sample of dibutyl fumarate is cooled to at least 18 °C below the expected flash point and 75 mL is placed into the cup.[4]
-
The lid is placed on the cup, and the assembly is positioned in the heating apparatus.
-
The sample is heated at a specified, constant rate while being stirred at 90-120 rpm.[4][15]
-
The ignition source is applied at regular temperature intervals by dipping it into the vapor space. Stirring is stopped during the application of the ignition source.[4]
-
The temperature at which a distinct flash is observed is recorded as the flash point.
-
The observed flash point is corrected for any deviation in barometric pressure from the standard.[14]
Chemical Reactivity and Synthesis
Synthesis of Dibutyl Fumarate via Fischer Esterification
Dibutyl fumarate is commercially produced by the direct esterification of fumaric acid with n-butanol.[16] This reaction is a classic example of Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Reaction:
Fumaric Acid + 2 n-Butanol ⇌ Dibutyl Fumarate + 2 Water
Experimental Protocol (General):
-
Fumaric acid and an excess of n-butanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap.
-
A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[17]
-
The reaction mixture is heated to reflux. The water produced during the esterification is azeotropically removed with n-butanol and collected in the Dean-Stark trap to drive the equilibrium towards the product.
-
The reaction is monitored for completion (e.g., by measuring the amount of water collected or by chromatographic analysis of the reaction mixture).
-
Upon completion, the reaction mixture is cooled. The excess n-butanol is removed under reduced pressure.
-
The crude product is then purified, typically by washing with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.[16]
-
The final product is dried over an anhydrous drying agent (e.g., sodium sulfate) and may be further purified by vacuum distillation.[16]
Caption: Synthesis of Dibutyl Fumarate via Fischer Esterification.
Reactivity in Polymerization
The carbon-carbon double bond in the fumarate backbone allows dibutyl fumarate to participate in polymerization reactions.[1] It is often used as a comonomer in free-radical polymerization to modify the properties of polymers such as polystyrene and poly(vinyl acetate).[2]
Free-Radical Copolymerization Mechanism (Example with a Vinyl Monomer):
The free-radical polymerization process consists of three main stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to form primary radicals (I•). These radicals then add to a monomer unit (dibutyl fumarate or a vinyl comonomer) to create a monomer radical.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats, leading to the growth of the polymer chain.
-
Termination: The growth of the polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.
Caption: Free-Radical Copolymerization Mechanism.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of dibutyl fumarate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR are used to confirm the structure of dibutyl fumarate and can be used to analyze the microstructure of polymers containing this monomer.[18]
-
¹³C NMR (Predicted): Key shifts would include those for the carbonyl carbons, the olefinic carbons of the double bond, and the carbons of the butyl chains.
-
¹H NMR (Predicted): Signals would be expected for the vinyl protons and the protons of the butyl groups, with characteristic splitting patterns and chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of dibutyl fumarate shows characteristic absorption bands for its functional groups.[19]
-
C=O Stretch (Ester): A strong absorption band is typically observed around 1720-1740 cm⁻¹.
-
C=C Stretch (Alkene): An absorption band is expected in the region of 1640-1680 cm⁻¹.
-
C-O Stretch (Ester): Strong absorptions are typically found in the 1000-1300 cm⁻¹ range.
-
C-H Bends and Stretches: Corresponding to the alkyl groups and vinyl protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of dibutyl fumarate.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 228. Common fragments would result from the loss of butoxy groups, butyl groups, and other characteristic cleavages of the ester.[3]
Conclusion
This technical guide has summarized the key chemical and physical properties of dibutyl fumarate, provided detailed experimental protocols for their determination, and outlined its primary synthesis and reactivity. The data presented is essential for researchers, scientists, and drug development professionals working with this compound, ensuring its safe and effective use in various applications. The provided experimental workflows and reaction diagrams offer a clear visual representation of the core processes associated with dibutyl fumarate.
References
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